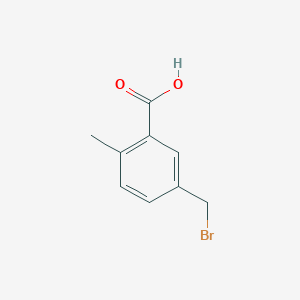![molecular formula C8H13BrO2S B13191810 3-[1-(Bromomethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13191810.png)
3-[1-(Bromomethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(Bromomethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione is a complex organic compound that features a bromomethyl group attached to a cyclopropyl ring, which is further connected to a thiolane ring with a dione functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Bromomethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione typically involves the bromination of cyclopropyl methyl ketones or aldehydes. One common method includes the use of ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N) to yield bromomethyl cyclopropane derivatives . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization and chromatography, are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Bromomethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiolane ring.
Cyclization Reactions: The cyclopropyl ring can participate in cyclization reactions, forming more complex ring structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cyclopropyl derivatives, while oxidation and reduction can lead to different oxidation states of the thiolane ring.
Scientific Research Applications
3-[1-(Bromomethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of polymers and other industrial chemicals, contributing to advancements in material science.
Mechanism of Action
The mechanism of action of 3-[1-(Bromomethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione involves the formation of reactive intermediates, such as cyclopropylmethyl bromide anions. These intermediates can interact with various molecular targets, including enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s ability to form stable intermediates is a key factor in its reactivity.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethyl Bromide: A simpler analog with similar reactivity but lacking the thiolane ring.
Bromomethyl Cyclopropane: Another related compound with a similar bromomethyl group but different ring structure.
Cyclopropylmethyl Ketone: Shares the cyclopropyl ring but differs in functional groups.
Uniqueness
3-[1-(Bromomethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione is unique due to the presence of both the cyclopropyl and thiolane rings, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C8H13BrO2S |
|---|---|
Molecular Weight |
253.16 g/mol |
IUPAC Name |
3-[1-(bromomethyl)cyclopropyl]thiolane 1,1-dioxide |
InChI |
InChI=1S/C8H13BrO2S/c9-6-8(2-3-8)7-1-4-12(10,11)5-7/h7H,1-6H2 |
InChI Key |
BXGHAOUKMJROOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1C2(CC2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-3-[2-(trifluoromethyl)phenyl]-1,2-dihydropyrazin-2-one](/img/structure/B13191730.png)
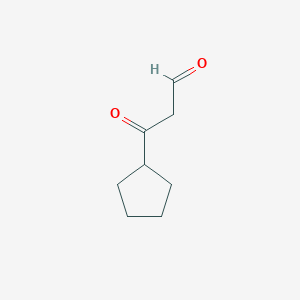
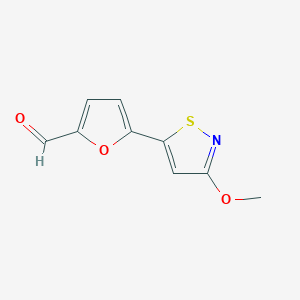

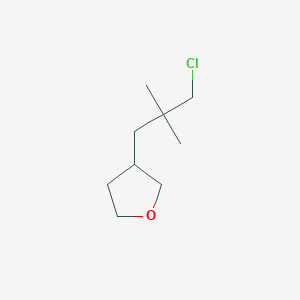

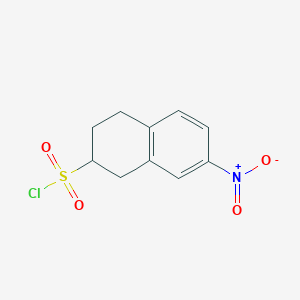
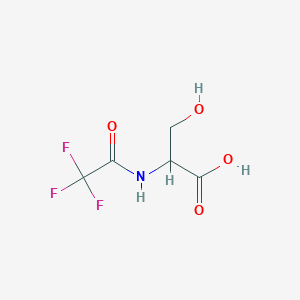
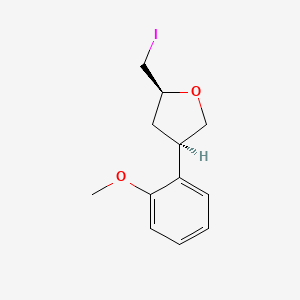

![3-[(4-Methylphenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B13191784.png)
![1-[2-Amino-5-(propan-2-yl)phenyl]propan-1-one](/img/structure/B13191798.png)
